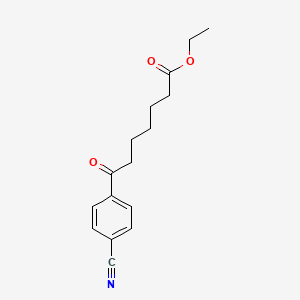

Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate

Übersicht

Beschreibung

Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanophenyl group attached to a heptanoate chain with a keto group at the seventh position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate typically involves the reaction of ethyl cyanoacetate with an appropriate aryl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group of ethyl cyanoacetate attacks the electrophilic carbon of the aryl halide, leading to the formation of the desired product. Common reagents used in this synthesis include sodium hydride or potassium carbonate as the base, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohols.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate is primarily explored for its potential pharmaceutical applications. The compound's structure suggests that it may exhibit biological activities that could be harnessed in drug development.

Case Studies in Drug Development

- Anti-Cancer Research :

-

Fragment-Based Drug Discovery :

- This compound can be utilized in fragment-based drug discovery (FBDD) approaches, where small molecular fragments are screened for binding affinity to target proteins. This method has been successful in developing new therapeutics, as seen with the evolution of compounds leading to approved drugs like vemurafenib .

Material Science Applications

In addition to its medicinal uses, this compound has potential applications in material science, particularly in the development of functional materials.

Synthesis of Polymers

- The compound can serve as a building block for synthesizing polymers with specific properties. Its ability to undergo various chemical reactions allows for the creation of tailored materials that can be used in coatings, adhesives, and other industrial applications .

Analytical Applications

This compound is also relevant in analytical chemistry, where it can be used as a standard reference compound in various assays.

Use in Spectroscopic Analysis

Wirkmechanismus

The mechanism of action of Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Vergleich Mit ähnlichen Verbindungen

Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate can be compared with other similar compounds, such as:

Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate: This compound has a methoxy group instead of a cyano group, which can influence its reactivity and biological activity.

Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate:

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate: The nitro group can significantly alter the compound’s reactivity and biological effects.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis. Ongoing research continues to explore its applications in chemistry, biology, medicine, and industry, highlighting its importance and potential for future developments.

Biologische Aktivität

Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C15H15N1O3

- Molecular Weight : 273.29 g/mol

- Functional Groups : It contains a cyano group, an ester functional group, and a keto group.

The compound's structure is pivotal in determining its biological activity as it influences interactions with biological targets.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction. The general synthetic route includes:

- Reagents : Ethyl cyanoacetate and an appropriate aryl halide.

- Conditions : Basic conditions using sodium hydride or potassium carbonate in aprotic solvents such as DMF or DMSO at elevated temperatures.

- Mechanism : The cyano group from ethyl cyanoacetate attacks the electrophilic carbon of the aryl halide, leading to the formation of the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The compound induced apoptosis in these cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis via caspase activation |

| A549 | 15.0 | Cell cycle arrest at G2/M phase |

| HT-29 | 10.0 | Induction of reactive oxygen species |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.

- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, triggering apoptotic pathways.

Case Studies

-

Antimicrobial Efficacy Study :

- Conducted on various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Results indicated a dose-dependent inhibition of bacterial growth with significant activity observed at concentrations above 64 µg/mL.

-

Anticancer Study :

- Evaluated on MCF-7 breast cancer cells.

- Findings revealed that treatment with this compound resulted in a reduction of cell viability by over 70% after 48 hours, with apoptosis confirmed via flow cytometry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 7-(4-cyanophenyl)-7-oxoheptanoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves oxidation of intermediates like ethyl 7-hydroxyheptanoate derivatives. For example, cycloheptanone analogs can be oxidized using potassium persulfate in ethanol/methanol, followed by further functionalization with 4-cyanophenyl groups . Optimization includes:

- Temperature control : Maintain 0–5°C during oxidation to minimize side reactions.

- Solvent selection : Use anhydrous conditions to prevent hydrolysis of the ester group.

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for regioselective coupling.

- Yield improvement : Monitor reaction progress via TLC or HPLC to isolate intermediates.

| Synthetic Step | Key Parameters | Analytical Tools |

|---|---|---|

| Oxidation of cycloheptanone derivatives | Temp: 0–5°C, Solvent: Ethanol | GC-MS, IR |

| 4-Cyanophenyl coupling | Catalyst: Pd/C, Base: K₂CO₃ | NMR (¹³C/¹H), HPLC |

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles (P280). Use N95/P3 respirators if ventilation is insufficient (P285).

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation (P233 + P231). Store in cool (≤25°C), dry environments away from ignition sources (P210 + P235).

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P390 + P501).

Q. Which spectroscopic and chromatographic techniques are effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm ester linkage (δ 4.1–4.3 ppm for CH₂CH₃) and aryl cyanide (C≡N stretch at ~2230 cm⁻¹ in IR).

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients.

Cross-reference with analogous compounds (e.g., ethyl 7-oxoheptanoate derivatives) to validate structural assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying conditions?

- Methodological Answer : Conduct controlled stability studies:

- Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via LC-MS for products like CO, CO₂, or cyanide derivatives .

- pH-dependent stability : Test solubility and degradation in buffered solutions (pH 2–12). Use kinetic modeling to predict shelf life.

- Conflicting data mitigation : Compare batch-specific impurities (e.g., residual solvents) using GC-headspace analysis.

Q. What mechanistic insights guide the use of this compound in catalytic processes such as the Mitsunobu reaction?

- Methodological Answer : The compound’s electron-withdrawing 4-cyanophenyl group enhances electrophilicity in betaine intermediate formation during Mitsunobu reactions . Key steps:

- Catalyst design : Modify arylhydrazinecarboxylate derivatives to stabilize transition states.

- Kinetic studies : Use in situ NMR or Raman spectroscopy to track reaction progress and identify rate-limiting steps.

- Substrate scope : Test with alcohols/amines to evaluate stereochemical outcomes (retention/inversion).

Q. How should environmental impact assessments be designed for this compound, given its potential ecotoxicity?

- Methodological Answer : Follow OECD guidelines for:

- Aquatic toxicity : Perform Daphnia magna or algae growth inhibition tests (EC₅₀) due to its classification as harmful to aquatic life (H400) .

- Biodegradation : Use OECD 301B (CO₂ evolution test) to assess mineralization rates.

- Bioaccumulation : Calculate logP values (predicted ~3.5) to estimate persistence in lipid-rich tissues.

| Test | Protocol | Endpoint |

|---|---|---|

| Acute aquatic toxicity | OECD 202 | 48h EC₅₀ (Daphnia) |

| Biodegradation | OECD 301B | % Mineralization in 28 days |

Eigenschaften

IUPAC Name |

ethyl 7-(4-cyanophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-20-16(19)7-5-3-4-6-15(18)14-10-8-13(12-17)9-11-14/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWJZTGDNAGYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290332 | |

| Record name | Ethyl 4-cyano-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-72-6 | |

| Record name | Ethyl 4-cyano-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-cyano-ζ-oxobenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.